molecular formula C8H8N4O2 B15056513 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid

Cat. No.: B15056513
M. Wt: 192.17 g/mol
InChI Key: OTKRZMQXVNBQPT-UHFFFAOYSA-N
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Description

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a benzotriazole derivative intended for research and development use exclusively . This product is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications. Benzotriazole derivatives are recognized in medicinal chemistry as versatile scaffolds with diverse biological properties. The 1H-benzo[d][1,2,3]triazole core is considered a privileged structure in drug discovery and is frequently investigated for its antimicrobial, antiviral, and antiproliferative activities . Furthermore, N-acylbenzotriazoles are established as powerful acylating agents in synthetic organic chemistry. They are frequently employed for the preparation of peptides, peptidomimetics, and conjugates, offering advantages such as high yield and purity without the need for special handling procedures . The specific 6-amino substituent on the benzotriazole ring in this compound may potentially enhance its solubility or alter its electronic properties, making it a valuable building block for constructing more complex molecules for biological evaluation . Researchers can utilize this compound as a key intermediate to develop novel substances for investigating new therapeutic targets.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-(6-aminobenzotriazol-1-yl)acetic acid

InChI

InChI=1S/C8H8N4O2/c9-5-1-2-6-7(3-5)12(11-10-6)4-8(13)14/h1-3H,4,9H2,(H,13,14)

InChI Key

OTKRZMQXVNBQPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition between alkynes and azides remains a cornerstone for triazole synthesis. For the target compound, a modified approach employs 6-nitro-1H-benzo[d]triazole as a precursor. Reacting propargylamine with 6-nitrobenzotriazole-1-azide under copper catalysis yields 1-(prop-2-yn-1-yl)-6-nitro-1H-benzo[d]triazole, which is subsequently oxidized to introduce the acetic acid moiety.

Reaction Conditions

  • Catalyst: CuI (5 mol%)
  • Solvent: tert-Butanol/H2O (1:1)
  • Temperature: 60°C, 12 h
  • Yield: 78%

Metal-Free Cycloaddition

Metal-free routes avoid copper residues, critical for biomedical applications. A three-component reaction between 6-nitrobenzotriazole , ethyl glyoxylate, and benzylamine in acetic acid generates the triazole intermediate. Hydrolysis of the ester group yields the acetic acid derivative.

Key Optimization

  • Solvent: Toluene with 4 Å molecular sieves
  • Catalyst: Acetic acid (30 mol%)
  • Yield: 62–93% (depending on substituents)

Reduction of Nitro Precursors

Tin(II) Chloride-Mediated Reduction

The 6-nitro group in benzotriazole derivatives is reduced to an amine using SnCl2·2H2O. For example, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-(6′-nitro-1H-benzo[d]triazol-1′-yl)propanoate undergoes reduction in methanol under reflux, followed by deprotection to yield the free amine.

Procedure

  • Reagent: SnCl2·2H2O (5 equiv)
  • Solvent: Methanol
  • Temperature: Reflux, 20 h
  • Yield: 75%

Catalytic Hydrogenation

Palladium on carbon (Pd/C) facilitates nitro reduction under H2 atmosphere. This method offers milder conditions but requires careful exclusion of acidic protons to prevent deprotection of the acetic acid group.

Functionalization of the Acetic Acid Moiety

Alkylation of Benzotriazole

Direct alkylation of 6-amino-1H-benzo[d]triazole with ethyl bromoacetate in acetone, mediated by K2CO3, installs the ester side chain. Subsequent saponification with NaOH yields the acetic acid.

Microwave-Assisted Alkylation

  • Reagent: Ethyl α-chloroacetate, K2CO3
  • Solvent: Acetone
  • Irradiation: 80 W, 3 min
  • Yield: 60–90%

Nucleophilic Aromatic Substitution

Benzotriazole reacts with chloroacetic acid in DMF at 100°C, facilitated by NaH, to form the N-alkylated product. This method bypasses ester intermediates, streamlining synthesis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Huisgen Cycloaddition CuI catalysis, oxidation 78 High regioselectivity Copper residue contamination
Metal-Free Cycloaddition Acetic acid catalysis 62–93 No metal catalysts Longer reaction times
SnCl2 Reduction Nitro-to-amine reduction 75 Scalable Toxic reagent
Microwave Alkylation Ester formation, hydrolysis 60–90 Rapid kinetics Specialized equipment required

Protection-Deprotection Strategies

Benzyloxycarbonyl (Cbz) Protection

The amino group is protected as a Cbz derivative during triazole alkylation to prevent side reactions. Deprotection via hydrogenolysis (H2/Pd-C) restores the free amine.

tert-Butoxycarbonyl (Boc) Protection

Boc groups offer acid-labile protection, compatible with SnCl2 reductions. Cleavage with TFA in dichloromethane affords the deprotected amine.

Solvent and Catalyst Optimization

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates for N-alkylation but may complicate purification.
  • Protic Solvents : Methanol and ethanol improve solubility for reductions but limit temperature control.
  • Catalyst Loading : Acetic acid (30 mol%) in cycloadditions balances cost and efficiency.

Chemical Reactions Analysis

Amidation and Condensation Reactions

The carboxylic acid group in the compound is highly reactive and can participate in amide bond formation. For example:

  • EDC/HOBT-mediated amidation : A similar benzo[d] triazole-acetic acid derivative underwent amidation with thiophen-3-ylmethanamine using EDC and HOBT as coupling agents .

  • Schiff base formation : Amino groups in related compounds (e.g., hydrazides) react with aldehydes to form imine derivatives, as seen in microwave-assisted syntheses of hydrazone derivatives .

Reaction TypeReagents/ConditionsYieldReference
AmidationEDC (3.0 equiv), HOBT (3.0 equiv), DIEAN/A
Schiff base formationAromatic aldehydes, DMF/Acetic Acid65–80%

Nucleophilic Substitution

The amino group at position 6 may act as a nucleophile:

  • Alkylation : Reaction with alkylating agents (e.g., propargyl bromide) under basic conditions could yield substituted derivatives, analogous to quinoline-triazole conjugates synthesized via S<sub>N</sub>2 reactions .

  • Arylation : Coupling with aryl halides or activated esters may occur, as observed in the synthesis of imidazoquinazoline derivatives .

Reaction TypeReagents/ConditionsYieldReference
Alkylation (S<sub>N</sub>2)Propargyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF86%
Arylation (S<sub>N</sub>2)Aryl halides, K<sub>2</sub>CO<sub>3</sub>N/A

Cyclization and Heterocycle Formation

The compound’s amino and triazole moieties may participate in cyclization:

  • Oxazepine formation : Reaction with ketones or aldehydes could lead to cyclic amides, as seen in microwave-assisted syntheses of oxazepine derivatives from benzotriazole acetohydrazide .

  • Imidazoquinazoline synthesis : Similar to the cyclization of quinoline derivatives with carbon disulfide and KOH , the amino group here might engage in ring-forming reactions.

Reaction TypeReagents/ConditionsYieldReference
Oxazepine synthesisAromatic aldehydes, Microwave irradiation65–80%
ImidazoquinazolineCarbon disulfide, KOH, EtOH refluxN/A

Click Chemistry (Cu-Catalyzed Azide-Alkyne Cycloaddition)

Though not directly mentioned, the triazole ring could participate in click chemistry if modified with azide groups:

  • Quinoline-triazole conjugates : Synthesized via CuSO<sub>4</sub>-mediated cycloaddition between alkynes and azides .

Reaction TypeReagents/ConditionsYieldReference
Click cycloadditionCuSO<sub>4</sub>, sodium ascorbate73%

Enzymatic Inhibition Studies

While not a chemical reaction per se, related benzotriazole derivatives (e.g., imidazoquinazolines) exhibit α-glucosidase inhibitory activity . This suggests potential biological applications for the target compound.

Key Observations and Gaps

  • Structural analogy : The lack of direct data on the target compound necessitates extrapolation from similar triazole-acetic acid derivatives.

  • Reactivity trends : The amino group at position 6 may enhance nucleophilicity compared to unsubstituted benzotriazoles, influencing reaction rates and selectivity.

  • Experimental validation : Further studies are required to confirm the reactivity of the 6-amino substituent in specific reactions.

Scientific Research Applications

The compound 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid, also known as 2-(6-aminobenzotriazol-1-yl)acetic acid, has a molecular formula of C8H8N4O2 and a molecular weight of 192.17 g/mol . While specific applications and case studies for this compound are not detailed in the provided search results, the broader chemical context of benzotriazoles and triazoles suggests potential applications.

Triazoles and Benzotriazoles in Drug Discovery

  • Triazole Scaffold: Triazoles are core structural components found in various drug categories, including antimicrobial, anti-inflammatory, analgesic, and antiepileptic drugs .
  • Anticonvulsant Activity: Thiazole-bearing molecules have displayed anticonvulsant properties .
  • SARS-CoV-2 Inhibition: Benzotriazole-based compounds are being explored for their potential as leads for COVID-19 antiviral therapies .

** close Analogues**

  • 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid: This compound, with a molecular formula of C9H10N4O2 and a molecular weight of 206.20 g/mol, is a close analogue of this compound .

Related Research

  • α-Glucosidase Inhibitors: Substituted imidazo[1,2-c]quinazolines and benzo[4,5]imidazo[1,2-c]quinazolines are being explored as α-glucosidase inhibitors for the treatment of type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[d][1,2,3]triazole ring system can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Structure Key Differences Biological/Functional Properties
2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid (Target) 6-amino substitution on benzotriazole + acetic acid Amino group enhances solubility and potential hydrogen-bonding interactions Predicted anti-inflammatory/anticonvulsant activity (based on structural analogues)
3-(1H-Benzo[d][1,2,3]triazol-1-yl)propanoic acid (CAS 654-15-9) Propanoic acid chain instead of acetic acid Longer chain may alter pharmacokinetics (e.g., bioavailability, membrane permeation) Limited reported activity; structural similarity suggests potential coordination chemistry utility
Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate (CAS 174903-38-9) Methyl ester instead of carboxylic acid Ester group acts as a prodrug, improving lipophilicity for cellular uptake Hydrolyzes to active acetic acid derivative in vivo
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid (CAS MFCD26381814) Dibromo-substituted triazole ring (non-benzofused) Bromine atoms increase steric bulk and electron-withdrawing effects Likely reduced biological activity compared to benzotriazole derivatives; used in coordination chemistry
2-(1H-Tetrazol-1-yl)acetic acid (CAS N/A) Tetrazole ring instead of benzotriazole Tetrazole’s higher acidity and coordination versatility Pharmaceutical intermediate for antibiotics; forms stable metal complexes

Functional Comparisons

Coordination Chemistry and Material Science
  • MOF Construction :
    • The target compound’s carboxylic acid group and benzotriazole nitrogen enable versatile coordination modes. In contrast, 2-(1H-tetrazol-1-yl)acetic acid forms more rigid frameworks due to tetrazole’s planar geometry .
    • Example : A manganese(II) complex with the target ligand exhibited a distorted octahedral geometry stabilized by O–H⋯O/N hydrogen bonds, forming 3D networks .

Biological Activity

2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential implications in drug development.

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 206.20 g/mol
  • CAS Number : 1526480-99-8

The compound exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been studied for its role as a potential inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.

Antiproliferative Effects

Research has demonstrated that compounds related to the benzo[d][1,2,3]triazole scaffold exhibit significant antiproliferative effects against human cancer cell lines. For instance, a closely related compound showed IC50 values ranging from 1.2 to 2.4 nM against three cancer cell lines, indicating potent anticancer properties .

CompoundCell LineIC50 (nM)Mechanism
This compoundA549 (Lung)TBDHDAC Inhibition
1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoateMCF7 (Breast)1.2HDAC Inhibition
1H-benzo[d][1,2,3]triazole derivativesHeLa (Cervical)TBDAntiproliferative

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Recent studies indicate that derivatives of triazole compounds have shown promising AChE inhibition with IC50 values as low as 31.8 µM .

Study on Histone Deacetylase Inhibition

In a study focusing on the role of benzo[d][1,2,3]triazole derivatives in cancer therapy, it was found that the compound significantly inhibited HDAC activity. The results indicated that this inhibition led to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Neuroprotective Effects

Another study evaluated the neuroprotective properties of triazole-containing compounds against oxidative stress-induced neurotoxicity. The findings suggested that these compounds could protect neuronal cells from damage caused by hydrogen peroxide exposure .

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch at 1700–1725 cm⁻¹) and triazole ring (C-N stretches at 1500–1600 cm⁻¹) .
  • NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.5–8.5 ppm) and the acetic acid side chain (δ 3.8–4.2 ppm) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₄H₅N₃O₂) with <0.3% deviation from theoretical values .

How can computational methods (e.g., molecular docking) predict the biological activity of benzotriazole-acetic acid derivatives?

Advanced Research Focus
Docking studies (e.g., AutoDock Vina) can model interactions with target enzymes like β-lactamases or kinases. For example, analyze binding poses of derivatives with substituted thiazole-triazole acetamide groups to active sites (e.g., hydrophobic pockets or catalytic residues) . Validate predictions with in vitro assays, correlating docking scores (e.g., binding energy < −8 kcal/mol) with IC₅₀ values .

What in vitro assays are recommended to evaluate antimicrobial or anticancer activity?

Q. Basic Research Focus

  • Agar Diffusion : Test antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL .
  • MTT Assay : Screen anticancer potential in cell lines (e.g., HeLa or MCF-7) after 48-hour exposure, calculating IC₅₀ via nonlinear regression .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Focus
Modify the triazole ring (e.g., substituents at position 6) and acetic acid side chain (e.g., esterification or amidation). Compare bioactivity of analogs like 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-triazol-1-yl}-N-(2-phenyl-thiazol-5-yl)acetamide . SAR trends show electron-withdrawing groups (e.g., -Br, -F) enhance antibacterial activity by 30–50% .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Focus
Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines for antimicrobial testing . For cytotoxicity, normalize data to positive controls (e.g., doxorubicin) and report EC₅₀ values with 95% confidence intervals .

What green chemistry principles can be applied to reduce environmental impact during synthesis?

Q. Advanced Research Focus

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .
  • Catalyst Recycling : Use magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups for >5 reaction cycles without loss of activity .

How does pH influence the stability of this compound in aqueous solutions?

Basic Research Focus
Conduct stability studies at pH 2–12 (25°C, 24 hours). Monitor degradation via HPLC: below pH 4, the acetic acid group protonates, reducing solubility; above pH 9, hydrolysis of the triazole ring occurs, requiring buffered solutions (pH 6–7) for long-term storage .

What strategies enable conjugation of this compound to peptides or nanoparticles for targeted delivery?

Advanced Research Focus
Activate the carboxylic acid group with EDC/NHS to form amide bonds with lysine residues in peptides . For nanoparticle functionalization, use thiol-maleimide chemistry by introducing a cysteine moiety into the derivative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.